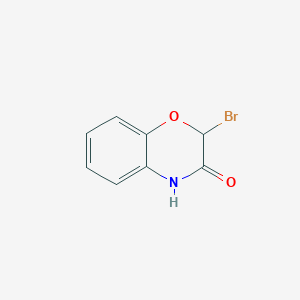

2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

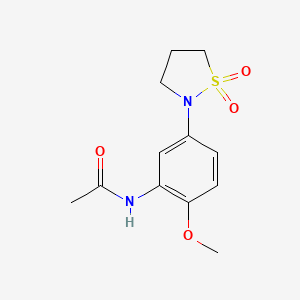

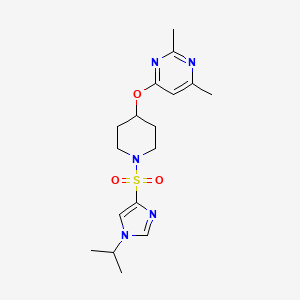

2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C8H6BrNO2. It is a member of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against enzymes like cyclooxygenase-2 (cox-2) .

Mode of Action

It’s worth noting that related compounds have shown inhibitory activity against cox-2 , suggesting that 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential cox-2 inhibition, it could be inferred that the compound may impact the prostaglandin synthesis pathway, which is regulated by cox-2 .

Result of Action

Based on the potential cox-2 inhibition, it could be hypothesized that the compound may reduce the production of prostaglandins, thereby potentially exerting anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

It has been suggested that compounds with a similar structure exhibit potent renin inhibition and good permeability, solubility, and metabolic stability .

Molecular Mechanism

The molecular mechanism of action of 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is not well established. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired product .

Chemical Reactions Analysis

2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including small molecule inhibitors of enzymes like renin.

Biological Studies: The compound has been studied for its potential anticancer, antibacterial, and antifungal activities.

Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazine derivatives such as:

- 6-bromo-2H-1,4-benzoxazin-3(4H)-one

- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

- 6-nitro-2H-1,4-benzoxazin-3(4H)-one

These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and applications .

Properties

IUPAC Name |

2-bromo-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJFOGYRODBABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)

![3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2526353.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)